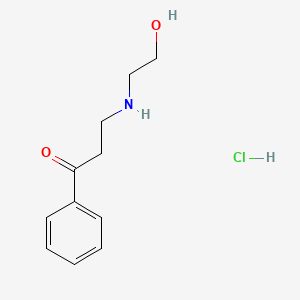
3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with multiple functional groups. It contains a phenyl group (a ring structure common in many organic compounds), a propanone group (a type of ketone), and a hydroxyethylamino group (which includes an alcohol and an amine). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group, the propanone group, and the hydroxyethylamino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, the propanone group could be involved in nucleophilic addition reactions, and the hydroxyethylamino group could participate in a variety of reactions due to the presence of both a hydroxyl (alcohol) and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .Applications De Recherche Scientifique
Metabolic Pathways in Designer Drugs
- Study Focus : Research on designer drugs bk-MBDB and bk-MDEA, which are structurally related to 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride, identified specific metabolites in human urine. The study revealed major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction (Zaitsu et al., 2009).
X-ray Structural Analysis
- Study Focus : X-ray structures and computational studies of cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, offer insights into molecular structures, aiding in understanding chemical properties and interactions (Nycz et al., 2011).
Antimycobacterial Properties
- Study Focus : A study on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, closely related to the chemical , explored their potential as antimycobacterials. Some derivatives showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments (Tengler et al., 2013).
Novel Synthesis Applications
- Study Focus : Novel synthesis techniques using biogenic ZnO nanoparticles for derivatives of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one have been explored. The study also investigated their antioxidant activity and potential as corrosion inhibitors (Kumar et al., 2022).
Transformation in Chemical Synthesis
- Study Focus : Research on trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which transform into 3-aryl-2-(ethylamino)propan-1-ols, illustrates the compound's reactivity in chemical synthesis processes (Mollet et al., 2011).
Spectrophotometric Analysis in Biological Samples
- Study Focus : A study on 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imino]-butan-2-one oxime demonstrated its use in spectrophotometric determination of copper in pharmaceutical and biological samples, highlighting its analytical applications (Dalman et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-hydroxyethylamino)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-9-8-12-7-6-11(14)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZJGSUZYGWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)
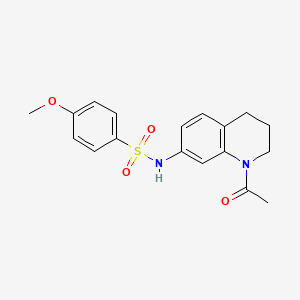

![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
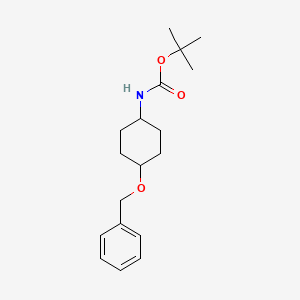
![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)

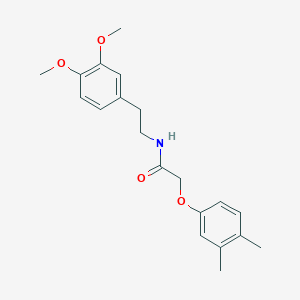
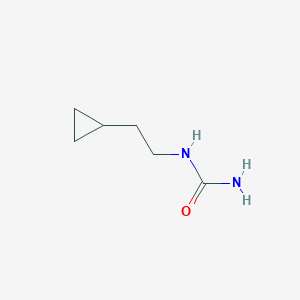
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)